molecular formula C19H17NO3 B1334168 1-N-Fmoc-3-Pyrrolidinone CAS No. 672310-12-2

1-N-Fmoc-3-Pyrrolidinone

Cat. No. B1334168
M. Wt: 307.3 g/mol
InChI Key: YCJGQBRHXIBEAY-UHFFFAOYSA-N
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Description

1-N-Fmoc-3-Pyrrolidinone is a derivative of pyrrolidinone with a fluorenylmethyloxycarbonyl (Fmoc) protective group. This compound is relevant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where the Fmoc group is used to protect the amine functionality of amino acids. The Fmoc group is known for its stability under basic conditions and can be removed by mild acidic conditions, which is advantageous in the stepwise construction of peptides .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and derivatives, such as 1-N-Fmoc-3-Pyrrolidinone, typically involves the introduction of the Fmoc group to the relevant nitrogen-containing compound. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is achieved from l-homoserine, demonstrating the versatility of Fmoc chemistry in modifying amino acids for peptide synthesis . Similarly, the synthesis of Fmoc-modified amino acids and peptides is a well-established procedure that allows for the incorporation of these building blocks into larger structures .

Molecular Structure Analysis

The molecular structure of 1-N-Fmoc-3-Pyrrolidinone would include the pyrrolidinone ring, a five-membered lactam, which is a common structural motif in many bioactive compounds. The Fmoc group attached to the nitrogen atom of the pyrrolidinone ring would add significant steric bulk and aromatic character to the molecule, influencing its reactivity and interaction with other molecules during peptide synthesis .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of 1-N-Fmoc-3-Pyrrolidinone would be involved in the protection/deprotection cycles typical of SPPS. The Fmoc group can be removed by treatment with a secondary amine, such as piperidine, which allows for the sequential addition of amino acids to the growing peptide chain. The stability of the Fmoc group under basic conditions and its removal under mildly acidic conditions are key features that facilitate the synthesis of complex peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-Fmoc-3-Pyrrolidinone would be influenced by both the pyrrolidinone and Fmoc moieties. The compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the aromatic Fmoc group. The solubility of the compound would depend on the solvent, with good solubility expected in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) or dichloromethane (DCM). The Fmoc group also imparts UV absorbance properties, which can be used to monitor the progress of peptide synthesis .

Scientific Research Applications

  • Protection of Hydroxy-Groups in Synthesis The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 1-N-Fmoc-3-Pyrrolidinone, is used to protect hydroxy-groups during chemical syntheses. It can be removed conveniently, allowing for complex synthesis processes without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Polyhydroxyurethane The self-polyaddition of cyclic carbonates containing the Fmoc-protected amino group represents a novel method for synthesizing polyhydroxyurethane. The process involves the deprotection of the Fmoc group, demonstrating its utility in creating polymers with varied properties (Tomita, Sanda, & Endo, 2001).

  • Development of Antibacterial Hydrogelators Fmoc amino acid/peptides functionalized cationic amphiphiles have been designed as potent antibacterial agents. They demonstrate the ability to form hydrogels and exhibit efficient antibacterial activity against both Gram-positive and Gram-negative bacteria (Debnath, Shome, Das, & Das, 2010).

  • Solid-Phase Synthesis of γ-Lactam Library 1-N-Fmoc-3-Pyrrolidinone is used in the solid-phase synthesis of pyrrolidin-2-one (γ-lactam) derivatives, which are significant as ligands for various receptors. This method facilitates the production of large libraries of these derivatives for high-throughput screening (Vergnon, Pottorf, Winters, & Player, 2004).

  • C-H Amidation in Organic Synthesis In organic synthesis, the Fmoc group plays a role in the Rh(III)-catalyzed C-H amidation process. This method shows broad functional group tolerance and is used to synthesize valuable N-Boc protected arylamines (Grohmann, Wang, & Glorius, 2013).

Safety And Hazards

The safety information for 1-N-Fmoc-3-Pyrrolidinone indicates that it may cause serious eye irritation and may damage fertility or the unborn child . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJGQBRHXIBEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374681
Record name 1-N-Fmoc-3-Pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Fmoc-3-Pyrrolidinone

CAS RN

672310-12-2
Record name 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Fmoc-3-Pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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